3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile
Description
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydrochromene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2)8-14-11-6-4-3-5-9(11)10(12)7-13/h3-6,10H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZCWBZOXLGJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2C1C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which allows for the efficient synthesis of this compound. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in material synthesis and catalysis for various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of chromene derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Note: Molecular weights marked with * are calculated based on formula.
Key Observations:
- Substituent Diversity: The presence of amino, methoxy, halogen (e.g., bromo in ), and biphenyl groups modulates electronic effects, lipophilicity, and steric bulk. For example, the 3,4-dimethoxyphenyl group in enhances π-π stacking with biological targets, while bromo substituents () may improve binding affinity via halogen bonding .
- Nitrile Group : The -CN group at C4 is conserved across all compounds, suggesting its critical role in hydrogen bonding or dipole interactions with enzymes or receptors .
Physicochemical Properties
- Lipophilicity : The 3,3-dimethyl groups increase logP compared to hydroxyl- or glucosyl-substituted analogs, favoring blood-brain barrier penetration.
- Thermal Stability : Methyl and aryl groups enhance thermal stability, as seen in ’s crystal structure analysis (melting point >200°C) .
Biological Activity
3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile is a heterocyclic compound belonging to the chromene class. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a nitrile group and a dimethyl substitution on the chromene scaffold, which may influence its biological activity. The chemical formula is , and its IUPAC name is this compound.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The compound may exert its effects by binding to various enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated superior efficacy compared to standard treatments like doxorubicin.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary investigations suggest that it exhibits significant activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 |
These results indicate that the compound may serve as a candidate for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological activities of this compound in depth:
- Study on Anticancer Effects : A study reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that the compound could be a promising lead for developing novel anticancer therapies.
- Antimicrobial Efficacy : Another investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations. This suggests potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
